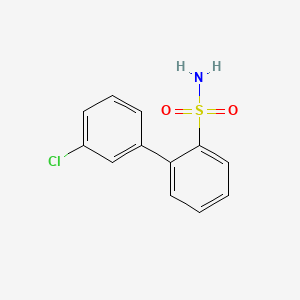

2-(3-Chlorophenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Interactions in Crystals and Solutions

Studies have explored sulfonamides, including compounds structurally related to 2-(3-Chlorophenyl)benzene-1-sulfonamide, for their interactions in crystals and solutions, focusing on sublimation, solubility, solvation, distribution, and crystal structure. For instance, Perlovich et al. (2008) investigated the crystal structures of various amino-benzene-sulfonamides, providing insights into their thermodynamic functions such as sublimation, fusion, and evaporation processes, as well as solubility and solvation behaviors in different solvents like water and n-octanol. These findings help understand the physicochemical properties and potential applications of these compounds in pharmaceutical formulations and material science (Perlovich, Strakhova, Kazachenko, Volkova, Tkachev, Schaper, & Raevsky, 2008).

Crystal Structure Analysis

Further studies on sulfonamides reveal their intricate crystal structures, which are crucial for understanding their chemical behavior and potential applications. For example, Siddiqui et al. (2008) detailed the structures of carbamoylbenzenesulfonamide derivatives, highlighting their extensive intra- and intermolecular hydrogen bonds. These structural analyses contribute to the development of novel compounds with potential medicinal applications, emphasizing the importance of sulfonamides in drug design and discovery (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

Catalytic Applications in Organic Synthesis

The catalytic potential of sulfonamides, including related chlorophenyl derivatives, has been explored in various organic reactions. Bhuyan and Nicholas (2007) demonstrated the selective conversion of benzylic hydrocarbons to corresponding sulfonamides using a copper-catalyzed reaction with chloramine-T. This method highlights the role of sulfonamides as intermediates in the synthesis of complex organic molecules, opening avenues for their application in medicinal chemistry and drug synthesis (Bhuyan & Nicholas, 2007).

Proton Exchange Membrane Applications

In the field of materials science, sulfonated derivatives of this compound have been investigated for their potential in fuel cell technology. Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives with sulfonic acid moieties, aiming for applications as proton exchange membranes. These materials exhibited high proton conductivity, suggesting their utility in enhancing the efficiency of fuel cells (Ghassemi & McGrath, 2004).

Safety and Hazards

Orientations Futures

Research on sulfonamide derivatives, including “2-(3-Chlorophenyl)benzene-1-sulfonamide”, is ongoing. These compounds have shown potential in treating a diverse range of diseases due to their broad spectrum of pharmacological activities . Future research may focus on optimizing the synthesis process, exploring new therapeutic applications, and improving the safety profile of these compounds.

Mécanisme D'action

Target of Action

The primary targets of 2-(3-Chlorophenyl)benzene-1-sulfonamide are likely to be similar to those of other sulfonamide compounds. Sulfonamides are known to inhibit carbonic anhydrase, a key enzyme involved in various biological processes . The compound may also interact with other targets due to the presence of the 1,2,3-triazole ring, which is known to have a wide spectrum of biological activities .

Mode of Action

Based on the known actions of sulfonamides and triazoles, it can be inferred that the compound might inhibit the activity of its target enzymes, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its structural similarity to other sulfonamides, it may affect the carbonic anhydrase pathway . This could lead to downstream effects on processes such as fluid balance and pH regulation.

Pharmacokinetics

The presence of the sulfonamide group could potentially enhance its water solubility, aiding in its absorption and distribution in the body .

Result of Action

Based on the known effects of sulfonamides and triazoles, the compound might exhibit a range of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other molecules could influence its binding to its targets and its overall efficacy .

Propriétés

IUPAC Name |

2-(3-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPOLULWJOBXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1350725-94-8 |

Source

|

| Record name | 2-(3-chlorophenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2756192.png)

![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756193.png)

![3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2756194.png)

![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)

![(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2756203.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2756211.png)

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile](/img/structure/B2756212.png)